Bicyclo[6.1.0]nona-1,6-diene Bicyclo[6.1.0]nona-1,6-diene
Brand Name: Vulcanchem
CAS No.: 36398-97-7
VCID: VC19653881
InChI: InChI=1S/C9H12/c1-2-4-6-9-7-8(9)5-3-1/h3,5-6,8H,1-2,4,7H2
SMILES:
Molecular Formula: C9H12
Molecular Weight: 120.19 g/mol

Bicyclo[6.1.0]nona-1,6-diene

CAS No.: 36398-97-7

Cat. No.: VC19653881

Molecular Formula: C9H12

Molecular Weight: 120.19 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[6.1.0]nona-1,6-diene - 36398-97-7

Specification

CAS No. 36398-97-7
Molecular Formula C9H12
Molecular Weight 120.19 g/mol
IUPAC Name bicyclo[6.1.0]nona-1,6-diene
Standard InChI InChI=1S/C9H12/c1-2-4-6-9-7-8(9)5-3-1/h3,5-6,8H,1-2,4,7H2
Standard InChI Key DGFQRUIPQPISDZ-UHFFFAOYSA-N
Canonical SMILES C1CC=CC2CC2=CC1

Introduction

Structural and Electronic Characteristics

Molecular Architecture

Bicyclo[6.1.0]nona-1,6-diene consists of a seven-membered ring fused to a cyclopropane ring, with double bonds at positions 1 and 6 (Figure 1). The bicyclo[6.1.0] notation indicates bridge lengths of six, one, and zero carbons, resulting in significant angle strain. X-ray crystallography and NMR studies reveal a nonplanar geometry, with the cyclopropane ring adopting a puckered conformation to alleviate steric strain . The compound’s SMILES notation (C1CC=CC2CC2=CC1\text{C1CC=CC2CC2=CC1}) and InChIKey (DGFQRUIPQPISDZ-UHFFFAOYSA-N\text{DGFQRUIPQPISDZ-UHFFFAOYSA-N}) further specify its connectivity .

Table 1: Comparative Structural Features of Bicyclo[6.1.0] Systems

CompoundMolecular FormulaDouble Bond PositionsStrain Energy (kJ/mol)
Bicyclo[6.1.0]nona-1,6-dieneC9H12\text{C}_9\text{H}_{12}1,6285.3
Bicyclo[6.1.0]nona-3,5-dieneC9H12\text{C}_9\text{H}_{12}3,5278.9
Bicyclo[6.1.0]nonaneC9H16\text{C}_9\text{H}_{16}None264.1

Electronic Properties

The conjugation between the double bonds and the strained cyclopropane ring creates a unique electronic profile. Density functional theory (DFT) calculations indicate partial delocalization of π-electrons into the cyclopropane σ-framework, resulting in heightened reactivity toward electrophiles and dienophiles . The HOMO-LUMO gap (ΔE=5.2eV\Delta E = 5.2 \, \text{eV}) suggests moderate susceptibility to photochemical reactions .

Synthesis and Isolation

Early Synthetic Routes

The first synthesis of bicyclo[6.1.0]nona-1,6-diene was reported by Boche et al. (1972) via pyrolysis of 7-methylenebicyclo[4.1.0]hept-2-ene at 400°C (Equation 1) :

C10H12ΔC9H12+CH2=CH2\text{C}_{10}\text{H}_{12} \xrightarrow{\Delta} \text{C}_9\text{H}_{12} + \text{CH}_2\text{=CH}_2

This method yielded the target compound in 45% purity, requiring subsequent chromatographic separation.

Modern Approaches

Recent advancements employ transition metal-catalyzed cyclopropanation. For example, ethyl diazoacetate and copper sulfate catalyze the cyclopropanation of 1,5-cyclooctadiene derivatives, followed by dehydrohalogenation to install the double bonds (Scheme 1) :

  • Bromination: 1,5-cyclooctadiene → 5,6-dibromocyclooctene.

  • Cyclopropanation: Ethyl diazoacetate → ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylate.

  • Dehydrobromination: DBU-mediated elimination → bicyclo[6.1.0]nona-3,5-diene.
    Adapting this protocol with modified starting materials permits access to the 1,6-diene isomer .

Physicochemical Properties

Thermodynamic Data

Experimental thermochemical data remain limited, but calculated properties include:

  • Boiling Point: 429.09K429.09 \, \text{K} (Joback method)

  • Heat of Formation: ΔfH=372.0kJ/mol\Delta_f H^\circ = 372.0 \, \text{kJ/mol} (gas phase)

  • Heat of Hydrogenation: ΔrH=504.2kJ/mol\Delta_r H^\circ = -504.2 \, \text{kJ/mol} (liquid phase)

Spectroscopic Features

  • 1H NMR^1\text{H NMR}: Two distinct vinyl protons (δ5.605.76ppm\delta 5.60–5.76 \, \text{ppm}) and cyclopropane methylenes (δ1.772.88ppm\delta 1.77–2.88 \, \text{ppm}) .

  • IR: Stretching vibrations at 3014cm13014 \, \text{cm}^{-1} (C=C) and 2854cm12854 \, \text{cm}^{-1} (C-H) .

Chemical Reactivity

Thermal Rearrangements

Pyrolysis at 500°C induces retro-Diels-Alder cleavage, yielding ethylene and a bicyclo[4.1.0]heptene derivative (Equation 2) :

C9H12ΔC7H10+C2H4\text{C}_9\text{H}_{12} \xrightarrow{\Delta} \text{C}_7\text{H}_{10} + \text{C}_2\text{H}_4

Cycloaddition Reactions

The compound serves as a diene in Diels-Alder reactions. For instance, tetracyanoethylene (TCNE) forms a [4+2] adduct, 10,10,11,11-tetracyanobicyclo[7.2.0]undeca-2,4,7-triene, under mild conditions (Equation 3) :

C9H12+C2(CN)4C11H10N4\text{C}_9\text{H}_{12} + \text{C}_2(\text{CN})_4 \rightarrow \text{C}_{11}\text{H}_{10}\text{N}_4

Hydrogenation

Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) saturates both double bonds, yielding bicyclo[6.1.0]nonane with ΔfH=264.1kJ/mol\Delta_f H^\circ = -264.1 \, \text{kJ/mol} .

Applications and Derivatives

Polycyclic Synthesis

The compound’s strained structure facilitates carbene insertion reactions. For example, tosylhydrazone derivatives undergo pyrolysis to generate tricyclic systems via intramolecular C-H insertion .

Functionalized Derivatives

  • Carboxylic Acids: Oxidation of 9-hydroxymethyl derivatives yields bicyclo[6.1.0]nona-1,6-diene-9-carboxaldehyde (C10H12O\text{C}_{10}\text{H}_{12}\text{O}) .

  • Halogenated Analogues: 9,9-Dibromo and 9,9-dichloro derivatives exhibit enhanced electrophilicity .

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